molecular formula C10H18N4O B11730988 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11730988
M. Wt: 210.28 g/mol
InChI Key: BYYWXYZMBRZJBC-UHFFFAOYSA-N
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Description

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates, making it a versatile approach.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The use of automated flash chromatography for purification is common, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while substitution reactions can produce various substituted pyrazoles .

Mechanism of Action

The mechanism of action of 3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-methyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-phenyl-1H-pyrazole-4-carboxamide
  • 3-Amino-1-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

3-Amino-N-butyl-1-ethyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and ethyl groups contribute to its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C10H18N4O

Molecular Weight

210.28 g/mol

IUPAC Name

3-amino-N-butyl-1-ethylpyrazole-4-carboxamide

InChI

InChI=1S/C10H18N4O/c1-3-5-6-12-10(15)8-7-14(4-2)13-9(8)11/h7H,3-6H2,1-2H3,(H2,11,13)(H,12,15)

InChI Key

BYYWXYZMBRZJBC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=CN(N=C1N)CC

Origin of Product

United States

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